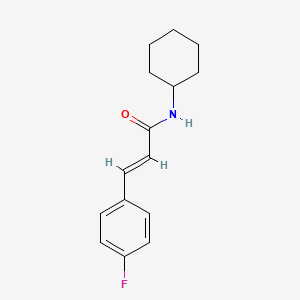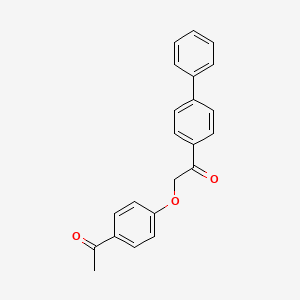
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide, also known as Quizalofop-p-ethyl, is a post-emergent herbicide that is widely used in agricultural practices. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides and is known for its selective control of grass weeds in crops such as soybean, maize, and cotton.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), which is an enzyme that is essential for fatty acid synthesis in plants. This inhibition leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes in the plant and eventually leads to its death. The herbicide is highly selective for grass weeds because they have a higher sensitivity to ACC inhibition compared to broadleaf weeds.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been found to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can be toxic to some aquatic organisms such as algae and crustaceans. In plants, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been found to cause a reduction in photosynthesis, respiration, and transpiration, which eventually leads to plant death.
実験室実験の利点と制限
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl is a widely used herbicide in agricultural practices and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a well-established mechanism of action. However, its use is limited to grass weed control, and it can be toxic to some aquatic organisms. In addition, its application in non-crop areas may have unintended environmental consequences.
将来の方向性
There are several areas of future research for 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl. One area is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area is the study of its potential application in integrated weed management systems, which combine multiple weed control methods to reduce the reliance on herbicides. Finally, there is a need for more research on the environmental fate and toxicity of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl, particularly in non-crop areas where its use may have unintended consequences.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl involves the reaction of 4-chloro-3,5-dimethylphenol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product. The synthesis method is well established and has been described in several publications.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling grass weeds in crops. It has also been studied for its potential application in weed management in non-crop areas such as roadsides, railways, and industrial sites. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been studied for its environmental fate and toxicity, as well as its potential impact on non-target organisms.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-6-14(7-11(2)16(10)18)21-9-15(20)19-13-5-3-4-12(17)8-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKHNMATIWKINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)

![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)

![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)



![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)